molecular formula C26H21N3O3S B2816380 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 902897-56-7

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2816380
CAS No.: 902897-56-7
M. Wt: 455.53
InChI Key: UEVGTUBEYNECPU-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidinone core fused with a dihydroquinazolinone system. Key structural elements include:

  • A 3,4-dimethylphenyl substituent at position 3 of the pyrimidinone ring.
  • A sulfanyl (-S-) bridge at position 2, connecting the pyrimidinone core to an N-phenylacetamide side chain. Its molecular formula is C₂₇H₂₁N₃O₃S, with a molar mass of 479.54 g/mol (calculated). Predicted physicochemical properties include a density of 1.34–1.40 g/cm³ and pKa of 13.1–13.8, aligning with similar acetamide derivatives .

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-12-13-19(14-17(16)2)29-25(31)24-23(20-10-6-7-11-21(20)32-24)28-26(29)33-15-22(30)27-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVGTUBEYNECPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study published in ResearchGate identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that compounds with similar structures may also possess significant anticancer activity .

Antimicrobial Activity

Compounds with similar benzofuran and pyrimidine structures have been reported to show antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. The sulfanyl group in the structure may enhance the antimicrobial efficacy by interacting with microbial enzymes or cellular components .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated. Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This property positions the compound as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates that compounds related to this structure may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuroreceptors could be essential for developing treatments for neurodegenerative disorders .

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds through drug library screening; indicated potential for compounds with similar structures .
Research on Benzofuran DerivativesAntimicrobial ActivityCompounds showed effective inhibition against various bacterial strains; structure-activity relationship suggests modifications could enhance efficacy .
Anti-inflammatory StudiesInhibition of COX EnzymesDemonstrated that similar compounds reduce inflammation markers in vitro .
Neuroprotection ResearchPotential for Alzheimer's TreatmentSuggested neuroprotective effects through modulation of neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Benzothieno[2,3-d]pyrimidinone Analogues

  • Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () Key Differences:
  • Replaces benzofuran with a benzothiophene ring, introducing sulfur at position 1.
  • The pyrimidinone ring is hexahydro (saturated), reducing aromaticity.
  • Substituents: 4-ethoxyphenyl (vs. 3,4-dimethylphenyl) and 4-methylphenylacetamide (vs. N-phenyl).
    • Impact : Increased hydrophobicity due to ethoxy and methyl groups; reduced planarity may affect target binding .

Thieno[2,3-d]pyrimidinone Derivatives

  • Example: N-(3,4-Dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide () Key Differences:
  • Thieno (thiophene-fused) instead of benzofuropyrimidinone.
  • 5-Methylfuran substituent at position 5 introduces heterocyclic diversity.
    • Impact : The furan group may enhance metabolic stability compared to benzofuran. Molar mass (501.62 g/mol ) is higher due to the methylfuran moiety .

Substituent-Driven Comparisons

Aromatic Ring Modifications

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties Evidence
Target Compound 3,4-Dimethylphenyl (3) C₂₇H₂₁N₃O₃S 479.54 High lipophilicity -
Derivative 4-Methoxyphenyl (3) C₂₆H₂₂N₃O₄S 496.54 Improved solubility (methoxy group)
Derivative 4-Chlorophenyl (3) C₂₅H₁₈ClN₃O₃S 500.00 Enhanced electrophilicity

Acetamide Tail Variations

  • N-Phenyl vs. N-(Trifluoromethylphenyl) :
    • The trifluoromethyl group (e.g., in ) increases electronegativity and metabolic resistance but may reduce solubility .
  • N-(4-Methylphenyl) vs.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound Compound
LogP ~3.8 (Predicted) ~4.2 (Hexahydro core) ~3.5 (Furan substituent)
pKa 13.1–13.8 12.9–13.5 13.0–13.6
Aqueous Solubility Low (<10 µM) Very Low (<5 µM) Moderate (~20 µM)

Predicted using analogous structures and computational tools .

Biological Activity

The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, also referred to by its ChemDiv ID C764-0121, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C28H25N3O4SC_{28}H_{25}N_{3}O_{4}S, and it features a complex structure characterized by multiple aromatic rings and a sulfanyl group. The IUPAC name provides insight into its chemical composition and configuration:

  • IUPAC Name : 2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)31012-pentaen-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth through specific pathways.
  • Cholesteryl Ester Transfer Protein (CETP) Inhibition : Similar compounds have been identified as potent inhibitors of CETP, which is crucial in lipid metabolism and cardiovascular health. For instance, related structures have shown IC50 values in the nanomolar range for CETP inhibition .

The biological activity of 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide may involve:

  • Inhibition of Enzymatic Activity : Its structural similarity to known enzyme inhibitors suggests it may interfere with specific metabolic pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated free radical scavenging capabilities, which could contribute to their protective effects against cellular damage.

Case Studies and Research Findings

A notable study screened various compounds for anticancer activity using multicellular spheroid models. The findings indicated that certain derivatives of benzofuro-pyrimidine exhibited significant cytotoxic effects against cancer cell lines . Although specific data for this compound were not highlighted in the study, the structural class suggests potential efficacy.

Comparative Biological Activity

Compound NameIC50 (nM)Biological ActivityReference
C764-0121TBDAnticancerCurrent Study
Related Compound A26CETP Inhibition
Related Compound BTBDAntioxidant

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